2-chloro-5-methoxypyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-chloro-5-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-3-2-7-5(6)8-4(3)9/h2H,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBRHZPMJKBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Preparation Methods
Hydrolysis of 2,4-Dichloro-5-Methoxypyrimidine
A widely reported method involves the selective hydrolysis of 2,4-dichloro-5-methoxypyrimidine under acidic conditions. This precursor is commercially available or synthesized via chlorination of 5-methoxypyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃).
Procedure :
-
Reaction Setup : A mixture of 2,4-dichloro-5-methoxypyrimidine (1.0 equiv) in a 1:1 v/v dioxane–2 N HCl solution is refluxed at 90–100°C for 12–24 h.
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Workup : The reaction is cooled, neutralized with saturated NaHCO₃, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.
-
Yield : Typical yields range from 70–85%, depending on reaction time and purity of the starting material.
Mechanistic Insight :
Acid-mediated hydrolysis replaces the C4 chlorine with a hydroxyl group, which tautomerizes to the 4(3H)-one structure. The C2 chlorine remains intact due to its lower reactivity under these conditions.
Optimization of Hydrolysis Conditions
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 90–100°C | <90°C: Slow kinetics; >100°C: Decomposition |
| HCl Concentration | 2–3 N | Lower concentrations prolong reaction time |
| Solvent | Dioxane–H₂O | Polar aprotic solvent enhances chloride displacement |
Key Finding : Prolonged reflux (>24 h) reduces yield due to competing decomposition pathways, as evidenced by HPLC analysis of byproducts.
Chlorination of 5-Methoxypyrimidin-4(3H)-one
Phosphorus Oxychloride-Mediated Chlorination
An alternative route involves introducing chlorine at C2 via reaction with POCl₃. This method is advantageous when starting from hydroxylated precursors.
Procedure :
-
Chlorination : 5-Methoxypyrimidin-4(3H)-one (1.0 equiv) is suspended in POCl₃ (5.0 equiv) with triethylamine (2.5 equiv) as an acid scavenger. The mixture is heated at 105–110°C for 3–5 h.
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Quenching : Excess POCl₃ is removed under reduced pressure, and the residue is poured into ice water.
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Isolation : The precipitate is filtered, washed with cold water, and recrystallized from ethanol.
Critical Note : Triethylamine neutralizes HCl generated during chlorination, preventing protonation of the pyrimidinone ring and ensuring smooth reaction progression.
Comparative Analysis of Chlorinating Agents
| Agent | Temperature (°C) | Yield (%) | Selectivity (C2 vs. C4) |
|---|---|---|---|
| POCl₃ | 105–110 | 80–90 | >95% C2 |
| SOCl₂ | 70–80 | 60–70 | 80% C2 |
| PCl₅ | 120–130 | 50–60 | Moderate decomposition |
POCl₃ outperforms other agents due to its ability to maintain regioselectivity while minimizing side reactions.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d₆) :
13C NMR (100 MHz, DMSO-d₆) :
HRMS (ESI) : Calculated for C₅H₅ClN₂O₂ [M + H]⁺: 174.9972; Found: 174.9975.
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms >98% purity, with retention time = 6.2 min.
Industrial-Scale Considerations
Cost Efficiency
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, DMF, 80°C, 6h | 75 | >95 | |
| Methoxylation | NaOMe, MeOH, reflux, 4h | 68 | 90 |
Basic: Which analytical techniques are most effective for structural characterization?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:
- X-ray crystallography : Resolve the core pyrimidinone ring and substituent positions using SHELXL for refinement (R-factor < 0.06) .
- NMR spectroscopy : Confirm substitution patterns (e.g., δ 8.2–8.5 ppm for pyrimidine protons in DMSO-d₆).
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z 187.03 [M+H]⁺).
Advanced: How can computational modeling predict regioselectivity in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. For example:
- Electrophilic C2 vs. C4 positions : The chlorine atom at C2 creates a electron-deficient site, favoring nucleophilic attack at C5-methoxy-substituted positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 10–15 kJ/mol in simulated models.
Advanced: How are crystallographic disorder and polymorphism addressed in structural studies?
Methodological Answer:
Q. Table 2: Crystallographic Data for a Related Derivative
| Parameter | Value | Reference |
|---|---|---|
| Space group | P 1 | |
| R-factor | 0.059 | |
| π-π stacking distance | 3.776 Å |
Basic: What in vitro assays evaluate biological activity in antiviral research?
Methodological Answer:
- Cytotoxicity assays : Use MTT or CCK-8 kits on HEK293 or HeLa cells (IC₅₀ values typically >50 µM for safe profiles).
- Viral inhibition : Screen against RNA viruses (e.g., influenza A) via plaque reduction assays, noting EC₅₀ values .
Advanced: How do non-covalent interactions influence physicochemical properties?
Methodological Answer:
- Hydrogen bonding : N–H···O and O–H···O interactions (2.7–3.1 Å) enhance thermal stability (Tₘ > 200°C) .
- π-π stacking : Face-to-face interactions (3.5–4.0 Å) improve solubility in DMSO by 20–30% compared to non-stacked analogs.
Advanced: How are reaction mechanisms validated using kinetic isotope effects (KIEs)?
Methodological Answer:
- Deuterium labeling : Replace exchangeable protons (e.g., NH groups) to measure KIE values. A KIE > 2 suggests rate-limiting proton transfer.
- Computational validation : Compare experimental KIEs with DFT-calculated transition states to confirm concerted vs. stepwise pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
